Fmoc-Ala-OH-15N (CAS: 117398-49-9) is an orthogonally protected, stable-isotope-labeled amino acid building block engineered for solid-phase peptide synthesis (SPPS). It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine, which is enriched to ≥98% atom % with the stable Nitrogen-15 (15N) isotope [1]. As a standardized precursor, it allows for the site-specific incorporation of 15N-labeled alanine residues into synthetic peptides without altering the biochemical properties or chromatographic retention times of the final macromolecule. This compound is primarily procured to synthesize internal standards for absolute quantitative proteomics (AQUA) and to generate isotopically enriched peptides for heteronuclear multidimensional nuclear magnetic resonance (NMR) spectroscopy [2].
Substituting Fmoc-Ala-OH-15N with unlabeled Fmoc-Ala-OH fundamentally prevents 1H-15N heteronuclear NMR and isotope-dilution mass spectrometry, as the natural abundance of 15N (0.37%) provides insufficient signal-to-noise ratios and lacks the required mass shift for MS/MS differentiation [1]. Attempting to use the alternative Boc-Ala-OH-15N requires anhydrous hydrofluoric acid (HF) for final cleavage, which poses severe laboratory safety risks and degrades acid-sensitive post-translational modifications (e.g., phosphorylation or glycosylation) compared to the mild trifluoroacetic acid (TFA) cleavage used in Fmoc chemistry [2]. Furthermore, substituting with the universally labeled Fmoc-Ala-OH-13C,15N introduces unnecessary precursor costs (often 2x to 3x higher) when only backbone amide tracking or a simple +1 Da mass shift is required for the analytical workflow [1].
For structural biology applications, the procurement of Fmoc-Ala-OH-15N (≥98% atom % 15N) directly dictates the feasibility of 2D 1H-15N HSQC NMR experiments. Unlabeled Fmoc-Ala-OH contains only 0.37% 15N, meaning the vast majority of the synthesized peptide is NMR-silent at the nitrogen nucleus. The use of ≥98% enriched Fmoc-Ala-OH-15N yields a ~265-fold increase in the concentration of the NMR-active 15N isotope at the target residue, reducing required data acquisition times from practically impossible durations (months) to standard operational timeframes (hours)[1].
| Evidence Dimension | 15N Isotopic Abundance & Relative Sensitivity |
| Target Compound Data | ≥98.0% atom % 15N (~265x signal enhancement) |
| Comparator Or Baseline | Unlabeled Fmoc-Ala-OH (0.37% natural abundance 15N) |
| Quantified Difference | 265-fold increase in NMR-active nuclei at the synthesized position |
| Conditions | 1H-15N HSQC NMR spectroscopy of synthetic peptides |
This enrichment level is mandatory for achieving viable signal-to-noise ratios in biomolecular NMR, making the labeled precursor an absolute requirement rather than an optional upgrade.
When selecting an isotopically labeled alanine precursor, the choice of protecting group dictates the entire downstream manufacturing process. Fmoc-Ala-OH-15N is compatible with standard Fmoc-SPPS, allowing for final peptide cleavage and global deprotection using 95% Trifluoroacetic acid (TFA). In contrast, utilizing Boc-Ala-OH-15N requires anhydrous Hydrofluoric acid (HF) for cleavage [1]. HF requires specialized, expensive Teflon/Kel-F apparatuses and strict safety protocols, and it frequently destroys acid-labile modifications such as O-linked glycosylation or sulfation.
| Evidence Dimension | Final Cleavage Acid Requirement |
| Target Compound Data | Trifluoroacetic acid (TFA) - Mild acid, standard fume hood compatible |
| Comparator Or Baseline | Boc-Ala-OH-15N (Requires Anhydrous HF - highly toxic, specialized equipment) |
| Quantified Difference | Elimination of HF handling; preservation of acid-labile PTMs |
| Conditions | Global deprotection and resin cleavage in automated SPPS |
Procuring the Fmoc-protected variant ensures compatibility with mainstream automated peptide synthesizers and standard laboratory safety infrastructure.
For absolute quantification (AQUA) workflows, internal standards must co-elute perfectly with endogenous peptides while maintaining a distinct mass signature. Incorporation of Fmoc-Ala-OH-15N into a synthetic peptide introduces an exact monoisotopic mass shift of +0.997 Da per labeled residue compared to the unlabeled baseline [1]. Because the chemical structure remains identical (unlike chemical tagging methods), the labeled peptide exhibits a 0.0 minute retention time shift in reverse-phase LC-MS/MS, allowing it to serve as an ideal internal standard for selected reaction monitoring (SRM).
| Evidence Dimension | Monoisotopic Mass Shift & LC Retention Time |
| Target Compound Data | +0.997 Da shift per residue; 0.0 min RT shift |
| Comparator Or Baseline | Unlabeled Fmoc-Ala-OH (0 Da shift) |
| Quantified Difference | Precise +0.997 m/z differentiation (at z=1) with identical chromatographic behavior |
| Conditions | Reverse-phase LC-MS/MS (SRM/MRM workflows) |
This exact mass shift enables mass spectrometers to distinguish the synthetic internal standard from the biological sample without introducing chromatographic artifacts.
Fmoc-Ala-OH-15N is directly utilized in the automated SPPS of Absolute Quantification (AQUA) peptides. Because it provides a reliable +1 Da mass shift per residue without altering hydrophobicity, it is the preferred precursor for generating heavy-isotope internal standards used in LC-MS/MS Selected Reaction Monitoring (SRM) assays for clinical biomarker validation [1].
When studying protein-peptide interactions or backbone dynamics via NMR, global 15N labeling of a peptide can lead to overlapping, unresolvable spectra. Procuring Fmoc-Ala-OH-15N allows researchers to perform site-specific labeling, isolating the 1H-15N HSQC signal of a single critical alanine residue to monitor its specific conformational changes upon target binding [2].
For peptides containing fragile post-translational modifications (such as phosphorylated serine/threonine or delicate glycosylations), standard Boc-chemistry is destructive due to HF cleavage. Fmoc-Ala-OH-15N enables the incorporation of 15N labels into these modified peptides using mild TFA cleavage, preserving the structural integrity of the PTMs for downstream functional assays[3].